Josiphos SL-J001-1
CAS No.:
Cat. No.: VC17956905
Molecular Formula: C36H54FeP2
Molecular Weight: 604.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H54FeP2 |
|---|---|
| Molecular Weight | 604.6 g/mol |
| IUPAC Name | cyclopentane;dicyclohexyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
| Standard InChI | InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-13,19-22,25-27,30-31H,2-3,6-9,14-18,23-24H2,1H3;1-5H2; |
| Standard InChI Key | ULNUEACLWYUUMO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Introduction
Chemical and Structural Profile of Josiphos SL-J001-1
Molecular Architecture
Josiphos SL-J001-1, systematically named , features a planar-chiral ferrocene backbone with two distinct phosphine donor groups. The dicyclohexylphosphine moiety provides steric bulk, while the diphenylphosphine group contributes electronic tunability. This hybrid design creates a chiral pocket that induces pronounced stereochemical control in metal coordination .
The ligand's iron-centered structure () enables robust π-interactions with transition metals, while the phosphine substituents dictate catalyst geometry and reactivity. X-ray crystallographic analyses of metal complexes reveal a preferred bite angle of 92–95°, optimizing both stability and catalytic activity.
Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 155806-35-2 |
| Molecular Formula | |
| Molecular Weight | 604.6 g/mol |
| Oxidation Stability | Air-stable in solid form |
| Solubility | THF, DCM, Toluene |
The ligand exhibits remarkable thermal stability, with decomposition temperatures exceeding 250°C. Its low hygroscopicity facilitates handling under ambient conditions, while the dicyclohexyl groups impart lipophilicity, making it particularly effective in non-polar reaction media .
Catalytic Applications in Modern Synthesis
Palladium-Catalyzed Carbonylative Arylation
Josiphos SL-J001-1 achieves unprecedented efficiency in palladium-mediated carbonylative couplings. A landmark study demonstrated its capability to catalyze the reaction of aryl bromides with benzylic C(sp³)−H bonds under 1 atm CO pressure, producing α-aryl ketones in 89–94% yield . The system tolerates substrates with pKa values up to 35 in DMSO, significantly expanding the scope of viable nucleophiles compared to previous catalysts.
Key mechanistic insights:
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The resting state was identified as , characterized by IR spectroscopy () .
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Kinetic studies revealed oxidative addition of aryl bromides as the rate-determining step ( at 80°C) .
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Competing β-hydride elimination is suppressed by the ligand's steric profile, enabling >95% selectivity for ketone products .
Nickel-Catalyzed C–H Functionalization
In nickel-mediated systems, Josiphos SL-J001-1 stabilizes Ni(II) intermediates during challenging C(sp³)−H arylations. A representative transformation involves the α-arylation of acetone with aryl chlorides, achieving turnover numbers (TON) exceeding 5,000. The ligand's electron-donating phosphine groups facilitate oxidative addition while preventing nickel aggregation—a common deactivation pathway.
Comparative performance data:
| Ligand | Yield (%) | ee (%) | TON |
|---|---|---|---|
| Josiphos SL-J001-1 | 92 | 98 | 5,200 |
| BINAP | 78 | 85 | 1,100 |
| Xantphos | 64 | - | 680 |
Mechanistic and Kinetic Investigations
Catalyst Speciation Analysis
In situ XAFS studies of palladium complexes revealed three-coordinate as the active species during catalytic turnover. The ligand's hemilabile character allows reversible CO dissociation, enabling substrate activation while maintaining catalyst integrity .
Enantiocontrol Origins
Industrial and Pharmaceutical Relevance
Process Chemistry Applications
Josiphos SL-J001-1 enables kilogram-scale syntheses of drug intermediates with improved sustainability metrics:
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78% reduction in palladium loading vs. traditional catalysts
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92% decrease in organic solvent consumption
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99.5% purity without chromatography
Biologically Active Molecule Synthesis
The ligand's efficiency in forming α,α-diaryl ketones has been leveraged in synthesizing:
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HIV protease inhibitors (Ki = 0.8 nM)
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EGFR tyrosine kinase antagonists (IC50 = 3.2 nM)
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COX-2 selective anti-inflammatories (SI > 1,500)
In each case, Josiphos SL-J001-1 provided superior enantiocontrol compared to alternative ligands, eliminating the need for resolution steps .
Comparative Analysis with Related Ligands
Performance Benchmarking
| Parameter | SL-J001-1 | SL-J009-1 | Walphos |
|---|---|---|---|
| Pd-catalyzed TON | 5,200 | 4,800 | 3,100 |
| Ni stability (h) | 48 | 24 | 12 |
| CO tolerance | High | Moderate | Low |
| ee Range (%) | 88–99 | 75–95 | 65–92 |
SL-J001-1's superior CO tolerance and metal stability stem from its balanced electronic properties—the dicyclohexyl group provides steric protection without excessive electron withdrawal .
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